N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide
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Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring via a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions . The resulting benzimidazole is then coupled with a chloronaphthalene derivative through a series of reactions involving amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can yield various substituted naphthalene derivatives .
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA, disrupting its function and leading to cell death. The benzimidazole moiety is known to interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: Similar structure but different functional groups.
2-(1H-1,3-Benzodiazol-2-yl)phenol: Contains a hydroxyl group instead of a naphthalene ring.
Uniqueness
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of a benzimidazole moiety with a chloronaphthalene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique photophysical characteristics.
Properties
CAS No. |
955315-05-6 |
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Molecular Formula |
C24H16ClN3O |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C24H16ClN3O/c25-20-11-5-8-17-18(20)9-4-10-19(17)24(29)26-16-7-3-6-15(14-16)23-27-21-12-1-2-13-22(21)28-23/h1-14H,(H,26,29)(H,27,28) |
InChI Key |
RYNTYQXIBLVDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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